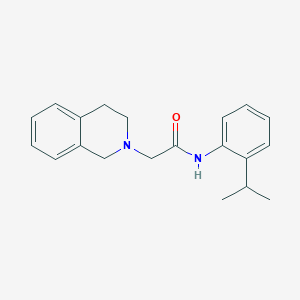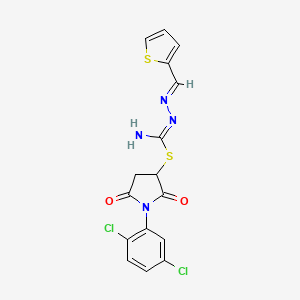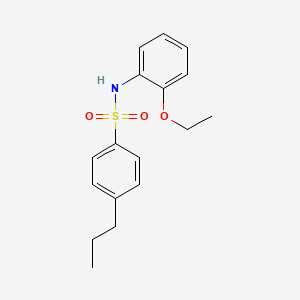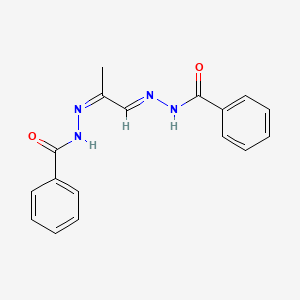
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide involves its conversion into a toxic metabolite, MPP+. MPP+ is taken up by dopamine neurons in the brain, where it inhibits mitochondrial function and leads to cell death. This results in a depletion of dopamine in the brain, which is characteristic of Parkinson's disease.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to cause a depletion of dopamine in the brain, which is characteristic of Parkinson's disease. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several advantages as a research tool for studying the dopaminergic system in the brain. It is a relatively selective toxin that targets dopamine neurons, making it a useful tool for studying the role of dopamine in the brain. However, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several limitations as a research tool. It is a highly toxic compound that can cause severe neurological damage, making it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new drugs that target the dopaminergic system in the brain. Another area of research is the development of new methods for studying the role of dopamine in the brain. Finally, there is a need for further research on the toxic effects of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide and its metabolites, in order to better understand the mechanisms of neurodegeneration in Parkinson's disease.
Synthesemethoden
The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 4-methoxyphenylacetic acid. This is then converted into the corresponding acid chloride, which is then reacted with N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide to yield 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a unique mechanism of action that makes it particularly interesting for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson's disease. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has been used as a research tool to study the dopaminergic system in the brain.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(12-15-25-16-13-21)20(23)22-14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMPEPZWUGRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)


![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)